Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt
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Overview
Description
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is a chemical compound with the molecular formula C12H11N3O6S2Na. It is commonly used as a dye and is known for its vibrant yellow color. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-amino-5-sulfobenzoic acid under alkaline conditions to produce the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can be reduced to form amines, which can interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)diazenyl]-, sodium salt
- 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid monosodium salt
Uniqueness
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodium salt is unique due to its specific structural features, such as the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring water-soluble dyes .
Properties
Molecular Formula |
C24H20N6Na2O12S4 |
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Molecular Weight |
758.7 g/mol |
IUPAC Name |
disodium;2-amino-5-[(4-sulfophenyl)diazenyl]benzenesulfonate;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C12H11N3O6S2.2Na/c2*13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;;/h2*1-7H,13H2,(H,16,17,18)(H,19,20,21);;/q;;2*+1/p-2 |
InChI Key |
MPOAAHDXCIUENZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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